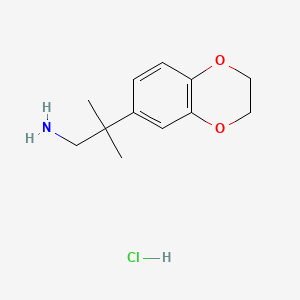

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-aminehydrochloride

描述

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine hydrochloride is a substituted benzodioxin derivative featuring a branched alkylamine chain (2-methylpropylamine) attached to the benzodioxin core. Its molecular formula is inferred as C₁₂H₁₆ClNO₂, with a molecular weight of 241.71 g/mol (calculated based on structural analogs).

属性

分子式 |

C12H18ClNO2 |

|---|---|

分子量 |

243.73 g/mol |

IUPAC 名称 |

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C12H17NO2.ClH/c1-12(2,8-13)9-3-4-10-11(7-9)15-6-5-14-10;/h3-4,7H,5-6,8,13H2,1-2H3;1H |

InChI 键 |

UYCASYHQEDPXTJ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(CN)C1=CC2=C(C=C1)OCCO2.Cl |

产品来源 |

United States |

准备方法

Starting Materials and Key Intermediates

- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)phenol or related benzodioxane alcohols serve as primary precursors.

- 2-Bromo-2-methylpropan-1-amine derivatives or protected amine equivalents are used to introduce the side chain.

- Protective groups such as PMB (para-methoxybenzyl) or silyl ethers are employed to mask hydroxyl groups during multi-step synthesis.

Stepwise Synthetic Route

Formation of Benzodioxane Ring:

The benzodioxane core is typically formed by intramolecular cyclization of catechol derivatives with appropriate dihaloalkanes or via oxidative cyclization methods. This step ensures the 1,4-benzodioxane moiety is intact before side chain attachment.Functionalization at the 6-Position:

The 6-position of the benzodioxane ring is functionalized through electrophilic aromatic substitution or nucleophilic aromatic substitution (S_NAr) reactions, depending on the substituents present. For example, iodination or bromination at this position creates a handle for further substitution.Side Chain Attachment via Nucleophilic Substitution or Reductive Amination:

- A halogenated 2-methylpropan-1-amine derivative (e.g., 2-bromo-2-methylpropan-1-amine) reacts with the aromatic intermediate under basic conditions to substitute the halogen with the benzodioxane moiety.

- Alternatively, reductive amination of a corresponding aldehyde intermediate with ammonia or amine sources can be used to install the amine side chain.

Protective Group Manipulations:

Protective groups such as PMB or silyl ethers are selectively removed at appropriate stages using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or TBAF (tetrabutylammonium fluoride), ensuring the integrity of sensitive functional groups.Conversion to Hydrochloride Salt:

The free amine is treated with hydrochloric acid to form the hydrochloride salt, which improves compound stability and solubility for storage and application.

Representative Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Benzodioxane ring formation | Cyclization | Catechol + dihaloalkane, base, heat | Intramolecular ether formation |

| Aromatic iodination/bromination | Electrophilic substitution | Iodine or bromine source, catalyst | Halogenation at 6-position |

| Side chain attachment | Nucleophilic substitution | 2-bromo-2-methylpropan-1-amine, NaH or other base | SN2 reaction |

| Protective group removal | Oxidative cleavage or fluoride ion | DDQ or TBAF | Selective deprotection |

| Salt formation | Acid-base reaction | HCl in solvent (e.g., ethanol) | Formation of hydrochloride salt |

Research Findings and Optimization

Structure-Activity Relationship (SAR) Studies:

Research has shown that modifications on the benzodioxane ring and side chain influence solubility and pharmacokinetics. For example, analogues with different substituents on the aromatic ring were synthesized using similar methods, demonstrating the versatility of the synthetic approach.Yield and Purity:

Multi-step synthesis typically yields the target compound in moderate to good yields (40-70% overall), with purity enhanced by chromatographic purification and crystallization of the hydrochloride salt.Scalability:

The synthetic route is amenable to scale-up, with bulk production possible under controlled conditions, as evidenced by commercial availability of the compound in high purity grades (99% and above).

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents | Outcome |

|---|---|---|---|

| Benzodioxane core synthesis | Cyclization of catechol derivatives | Catechol, dihaloalkane, base | Benzodioxane ring formed |

| Aromatic halogenation | Electrophilic substitution | Iodine/bromine, catalyst | Halogenated intermediate |

| Side chain installation | Nucleophilic substitution or reductive amination | 2-bromo-2-methylpropan-1-amine, base or aldehyde, reducing agent | Amine side chain attached |

| Protective group removal | Oxidative or fluoride-mediated cleavage | DDQ or TBAF | Free hydroxyl groups restored |

| Salt formation | Acid-base reaction | HCl | Hydrochloride salt of amine |

化学反应分析

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-aminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amine group allows for nucleophilic substitution reactions, where the amine can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-aminehydrochloride has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its anti-inflammatory and neuroprotective properties.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

作用机制

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-aminehydrochloride involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of enzymes like acetylcholinesterase, thereby preventing the breakdown of neurotransmitters . This interaction can modulate various biochemical pathways, leading to its observed biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Insights

Branched vs. In contrast, the cyclopropane derivative (C₁₁H₁₄ClNO₂) introduces ring strain, which may enhance reactivity or alter binding kinetics .

Aromatic vs. Aliphatic Substituents: The pyridine-containing analog (C₂₃H₂₅N₃O₃) incorporates a heteroaromatic system and dimethylaminomethylphenyl group, likely improving CNS penetration due to increased lipophilicity and hydrogen-bonding capacity .

Hydrophilicity Modifications: The ethanolamine derivative (C₁₃H₁₈ClNO₃) includes a hydroxyl group, which may improve aqueous solubility compared to the target compound’s purely aliphatic chain .

Conformational Flexibility: The tetrahydropyridine analog (C₁₂H₁₆ClNO₂) offers a semi-rigid scaffold, balancing flexibility and rigidity for optimized target engagement .

生物活性

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine hydrochloride, also known by its chemical formula and molecular weight of 207.27 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

| Property | Value |

|---|---|

| Chemical Formula | C12H17NO2 |

| Molecular Weight | 207.27 g/mol |

| MDL Number | MFCD12774760 |

| PubChem CID | 47002512 |

| Appearance | Liquid |

| Storage Temperature | Room Temperature |

Pharmacological Properties

Research indicates that compounds with a benzodioxin core exhibit a variety of biological activities, including:

- Neuroprotective Effects : Studies have suggested that derivatives of benzodioxin compounds can exhibit neuroprotective properties. Specifically, they may inhibit the formation of amyloid fibrils associated with neurodegenerative diseases like Alzheimer's. This is supported by findings where similar compounds demonstrated significant inhibition of β-sheet formation in amyloid fibrils .

- Antioxidant Activity : The presence of hydroxyl groups in benzodioxin derivatives enhances their antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage .

The biological activity of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine hydrochloride is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : Some studies have indicated that similar compounds may act as inhibitors of acetylcholinesterase (AChE), an enzyme associated with the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .

- Interaction with Amyloid Proteins : The compound's structure allows it to interact with amyloid proteins, potentially disrupting their aggregation and fibrillation processes. This was evidenced by circular dichroism (CD) studies that showed altered CD profiles in the presence of these compounds, indicating changes in protein conformation .

- Electrochemical Properties : Recent studies have explored the electrochemical behavior of related compounds, suggesting that redox-active properties may contribute to their biological effects .

Study on Amyloid Inhibition

A significant study focused on the interaction between benzodioxin derivatives and amyloid beta proteins. Using thioflavin T fluorescence assays and atomic force microscopy (AFM), researchers demonstrated that certain derivatives effectively inhibited fibril formation at concentrations as low as 100 µM. The findings indicated a potential therapeutic application for these compounds in treating Alzheimer's disease .

Antioxidant Studies

Another investigation assessed the antioxidant capacity of various benzodioxin derivatives using DPPH radical scavenging assays. The results showed that compounds with multiple hydroxyl substitutions exhibited enhanced radical scavenging activity compared to their less substituted counterparts .

常见问题

Q. What are the established synthetic routes for 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine hydrochloride, and how can purity be ensured?

- Methodological Answer : The compound is synthesized via multi-step reactions involving aromatic precursors and alkylation/amination steps. Key intermediates include benzodioxin derivatives, with final hydrochlorination using HCl gas in anhydrous conditions. Purification typically employs column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures . Purity assessment requires HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to confirm structural integrity and rule out side products like unreacted amines or residual solvents .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Essential characterization includes:

- Melting Point : Determined via differential scanning calorimetry (DSC) or capillary methods.

- Solubility : Tested in polar (water, methanol) and non-polar solvents (dichloromethane) under controlled pH (e.g., buffered solutions for ionizable groups) .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., oxidation of the benzodioxin ring) .

- Spectral Data : ¹H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 3.2–3.8 ppm for methylene groups adjacent to the amine) and FT-IR (N-H stretch ~3300 cm⁻¹, C-O-C bend ~1250 cm⁻¹) .

Q. What are the recommended storage conditions and handling protocols?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation and oxidation .

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. For spills, neutralize with sodium bicarbonate and absorb with inert material (vermiculite) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing impurities?

- Methodological Answer :

- Reaction Optimization : Use continuous flow reactors for precise temperature control (e.g., 50–60°C for amination steps) and reduced side reactions .

- Catalysis : Transition metal catalysts (e.g., Pd/C for hydrogenation) improve selectivity. Kinetic studies (via in-situ FT-IR) identify rate-limiting steps .

- Byproduct Mitigation : Implement scavengers (e.g., molecular sieves for water removal) or orthogonal purification (e.g., ion-exchange resins for HCl excess) .

Table 1 : Yield Optimization Strategies

| Parameter | Baseline | Optimized | Method |

|---|---|---|---|

| Temperature | 25°C | 60°C | Flow reactor |

| Catalyst Loading | 5% Pd/C | 2% Pd/C | Hydrogen pressure (3 atm) |

| Purification | Column | Recrystallization | Ethanol/water (3:1) |

Q. How can contradictory reports about this compound’s biological activity be resolved?

- Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from:

- Structural Analogues : Compare with similar benzodioxin derivatives (e.g., 2-methylbenzo[dioxin]) to isolate functional group contributions .

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), exposure times (24 vs. 48 hours), and solvent controls (DMSO concentration ≤0.1%) .

- Metabolite Interference : Use LC-MS to identify metabolites (e.g., N-oxide derivatives) that may alter activity .

Q. What advanced analytical methods are suitable for studying its mechanism of action in biological systems?

- Methodological Answer :

- Receptor Profiling : Radioligand binding assays (³H-labeled compound) with membrane preparations from target tissues .

- Cellular Imaging : Confocal microscopy with fluorescent probes (e.g., BODIPY conjugates) to track subcellular localization .

- Omics Integration : Transcriptomic (RNA-seq) and proteomic (SILAC) analyses to map signaling pathways affected by treatment .

Q. How can researchers develop a robust HPLC-MS method for quantifying this compound in complex matrices (e.g., serum)?

- Methodological Answer :

- Column Selection : Use a reverse-phase C18 column (2.6 µm particle size) for high resolution.

- Mobile Phase : Acetonitrile/0.1% formic acid in water (gradient: 10% to 90% ACN over 15 min) .

- MS Parameters : ESI+ mode, MRM transitions (e.g., m/z 208.1 → 165.0 for quantification), and internal standards (deuterated analogues) .

Table 2 : Validation Parameters for HPLC-MS

| Parameter | Requirement | Observed Value |

|---|---|---|

| Linearity (R²) | ≥0.995 | 0.998 |

| LOD | 0.1 ng/mL | 0.08 ng/mL |

| Recovery (Serum) | 85–115% | 92% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。